4-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-ethylaniline with oxalyl chloride to form the corresponding acyl chloride. The acyl chloride then reacts with hydrazine hydrate to yield the hydrazone intermediate. Finally, the hydrazone reacts with 2-chlorobenzoic acid to form the target compound .
Reaction Conditions::Step 1: Formation of the acyl chloride
Step 2: Hydrazine reaction
Step 3: Final coupling
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound contains potential oxidation sites (e.g., aromatic rings), making it susceptible to oxidative reactions.
Substitution: The chlorine atom in the benzoate group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
- Hydrazine hydrate
- Oxalyl chloride
- 2-Chlorobenzoic acid
Major Products:: The major product is the target compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine: Investigated for potential antitumor or antimicrobial activity.
- Chemistry: Used as a building block for designing new molecules.
- Industry: May serve as a precursor for specialized materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
Properties
CAS No. |
769153-40-4 |
---|---|
Molecular Formula |
C25H22ClN3O5 |
Molecular Weight |
479.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H22ClN3O5/c1-3-16-8-11-18(12-9-16)28-23(30)24(31)29-27-15-17-10-13-21(22(14-17)33-2)34-25(32)19-6-4-5-7-20(19)26/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
PTNGSGVKSYASCJ-JFLMPSFJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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